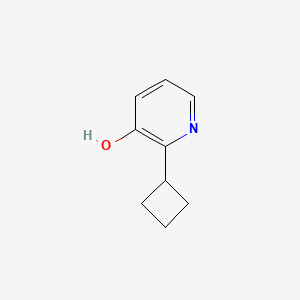

2-Cyclobutylpyridin-3-ol

Description

2-Cyclobutylpyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3 and a cyclobutyl substituent at position 2 of the pyridine ring. Based on structural analysis, its molecular formula is C₉H₁₁NO (derived from pyridin-3-ol [C₅H₅NO] with a cyclobutyl [C₄H₇] substitution), yielding a molecular weight of 149.19 g/mol.

Properties

IUPAC Name |

2-cyclobutylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-2-6-10-9(8)7-3-1-4-7/h2,5-7,11H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMPQNUYWBXQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpyridin-3-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclobutyl-substituted pyridine derivative, followed by hydroxylation at the third position. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutylpyridine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Cyclobutylpyridin-3-one or cyclobutylpyridin-3-aldehyde.

Reduction: Cyclobutylpyridine.

Substitution: Cyclobutylpyridin-3-halide or cyclobutylpyridin-3-alkyl.

Scientific Research Applications

2-Cyclobutylpyridin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyclobutylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Cyclobutylpyridin-3-ol with structurally analogous pyridin-3-ol derivatives, as cataloged in available sources:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Notable Features (Inferred) |

|---|---|---|---|---|

| This compound | Cyclobutyl (2), -OH (3) | C₉H₁₁NO | 149.19 | Bulky substituent; potential ring strain |

| 2-Chloro-6-iodo-5-methylpyridin-3-ol | Cl (2), I (6), CH₃ (5), -OH (3) | C₆H₅ClINO | 259.47 | Halogenated; high molecular weight |

| 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol | Benzyloxy (3), propynyl (2) | C₁₅H₁₃NO₂ | 239.27 | Aromatic ether; conjugated alkyne moiety |

Key Structural and Functional Differences:

Halogenated Derivatives (e.g., 2-Chloro-6-iodo-5-methylpyridin-3-ol): Electronegative halogens may increase stability and influence regioselectivity in cross-coupling reactions . Benzyloxy and Alkyne Groups (e.g., 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol): The benzyloxy group enhances lipophilicity, while the alkyne moiety offers click chemistry compatibility .

Physicochemical Properties :

- Solubility : Cyclobutyl substituents may reduce aqueous solubility compared to polar halogen or benzyloxy groups.

- Reactivity : Ring strain in cyclobutyl derivatives could lower activation energy for ring-opening reactions, whereas halogenated compounds may undergo nucleophilic substitution more readily.

Potential Applications: this compound: Suited for strained-ring systems in drug design or polymer chemistry. Halogenated Derivatives: Useful in catalytic processes (e.g., Suzuki-Miyaura couplings) . Benzyloxy-Alkyne Derivatives: Ideal for bioconjugation or material science applications .

Biological Activity

Introduction

2-Cyclobutylpyridin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound, with the molecular formula , features a pyridine ring substituted with a cyclobutyl group and a hydroxyl group at the 3-position. This unique structure contributes to its diverse biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 10 |

| Escherichia coli | >100 |

The selectivity of this compound towards Gram-positive bacteria suggests a potential mechanism involving disruption of the bacterial cell wall synthesis or function.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines are detailed in Table 2.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 8 |

| HeLa (Cervical) | 15 |

Mechanistically, the compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. It significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in Table 3.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 80 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal investigated the antimicrobial activity of various pyridine derivatives, including this compound. The study concluded that this compound exhibited notable antibacterial activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics.

Anticancer Research

In a clinical trial setting, researchers explored the efficacy of this compound in patients with advanced breast cancer. Preliminary results suggested a favorable response rate, with patients experiencing reduced tumor size and improved quality of life metrics. Further studies are warranted to confirm these findings and understand the underlying mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.